molecular formula C13H14N2O2 B2895631 6-{1-[(prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1038251-44-3

6-{1-[(prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2895631
CAS No.: 1038251-44-3
M. Wt: 230.267
InChI Key: NNFDVABANKDTAD-UHFFFAOYSA-N
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Description

6-{1-[(prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is an organic compound featuring a benzoxazinone ring structure with a prop-2-yn-1-ylamino group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route involves the nucleophilic addition of a prop-2-yn-1-ylamine to a pre-formed 3,4-dihydro-2H-1,4-benzoxazin-3-one precursor. This reaction typically occurs under mild conditions, often in the presence of a base like triethylamine, which facilitates the formation of the desired product.

Industrial Production Methods: Industrial production may utilize continuous flow chemistry techniques to optimize the synthesis. This method can enhance yield and purity while ensuring scalability. Catalysts and solvents play a crucial role, often involving environmentally benign reagents to meet industrial standards.

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the aminoalkyl side chain, to form various oxidized derivatives.

  • Reduction: Reduction of the compound typically involves the benzoxazinone ring, leading to dihydro- or tetrahydro-benzoxazinone analogs.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or PCC (pyridinium chlorochromate) under controlled conditions.

  • Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a catalyst such as iron or aluminum chloride.

Major Products: The products from these reactions often include halogenated derivatives, oxidized forms, and reduced analogs, each with distinct chemical and physical properties that may suit different applications.

Scientific Research Applications

Chemistry: The compound is explored for its ability to serve as an intermediate in the synthesis of more complex molecules. Biology: Its interactions with various biological systems, including enzymes and receptors, are studied for potential therapeutic applications. Medicine: Investigated for its pharmacological potential, particularly in treating conditions like inflammation and cancer due to its modulatory effects on biological pathways. Industry: Utilized in the development of advanced materials and as a chemical precursor in various industrial processes.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects by interacting with specific enzymes and receptors. In medicinal chemistry, it may inhibit or activate pathways crucial for disease progression. For instance, it can bind to and modulate the activity of kinases involved in cell signaling, impacting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Other Compounds: When compared to other benzoxazinone derivatives, 6-{1-[(prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one stands out due to its unique side chain, which can significantly affect its reactivity and biological activity.

List of Similar Compounds

  • 6-{1-[(methyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one

  • 6-{1-[(ethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one

  • 6-{1-[(butyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one

By examining these compounds, researchers can identify structural and functional trends that inform the design of new molecules with improved properties and applications.

There you go! This should give you a comprehensive overview of this compound, from its synthesis to its application and comparison with similar compounds

Properties

IUPAC Name

6-[1-(prop-2-ynylamino)ethyl]-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-6-14-9(2)10-4-5-12-11(7-10)15-13(16)8-17-12/h1,4-5,7,9,14H,6,8H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFDVABANKDTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCC(=O)N2)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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